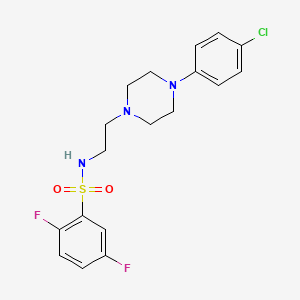

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, an ethyl linker, and a 2,5-difluorobenzenesulfonamide moiety. The sulfonamide group may enhance metabolic stability and binding affinity compared to simpler analogs, while the fluorine substituents likely influence electronic properties and lipophilicity.

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClF2N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDMGMQKACOYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.

Alkylation: The piperazine intermediate is then alkylated with 2,5-difluorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H26ClN3O2S

- Molecular Weight : 403.9 g/mol

- CAS Number : 1049466-47-8

The compound features a piperazine ring and a difluorobenzenesulfonamide moiety, which contribute to its pharmacological properties. Its structure allows for selective interactions with neurotransmitter receptors, particularly the D4 dopamine receptor, making it a valuable subject for research in neuropharmacology.

Medicinal Chemistry

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is primarily studied for its potential therapeutic effects in treating neurological disorders. Its role as a selective ligand for the D4 dopamine receptor positions it as a candidate for developing treatments for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Biological Studies

The compound is utilized in receptor binding studies to evaluate its affinity and selectivity towards various neurotransmitter receptors. This is crucial for understanding its pharmacodynamics and potential side effects when used as a therapeutic agent. For instance, studies have demonstrated that this compound exhibits significant binding affinity to the D4 receptor, which is linked to the modulation of dopaminergic signaling pathways .

Pharmacological Research

As a lead compound in drug development, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide serves as a prototype for synthesizing new derivatives aimed at enhancing efficacy and reducing side effects. Research has shown that modifications to its structure can lead to improved pharmacological profiles, making it an essential focus for ongoing studies in drug design .

Case Study 1: Dopamine D4 Receptor Antagonism

A study investigated the pharmacological properties of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide by labeling it with positron-emitting carbon isotopes for positron emission tomography (PET) imaging. The results indicated that the compound effectively antagonizes the D4 receptor, supporting its potential use in imaging studies related to dopaminergic activity in the brain .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers explored the compound's effects on behavioral models of anxiety and depression. The findings suggested that it may exert anxiolytic and antidepressant-like effects through its action on dopamine signaling pathways, highlighting its potential therapeutic benefits in mood disorders .

Mechanism of Action

The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with dopamine receptors, particularly the D4 subtype . This interaction modulates neurotransmitter release and receptor activity, which can influence various neurological processes. The compound’s binding to the receptor is facilitated by its structural features, allowing it to fit into the receptor’s active site and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant agents. Below is a comparative analysis based on molecular features and inferred activity:

Piperazine-Based Analogues

- Cetirizine Ethyl Ester (Compound 4 in ): This antihistamine derivative contains a piperazine ring linked to a 4-chlorophenyl group and an ethyl ester. Unlike the target compound, Cetirizine lacks the sulfonamide group and fluorine substituents.

- 1-[(4-Chlorophenyl)phenylmethyl]piperazine (Compound 6 in ): This simpler piperazine derivative lacks the ethyl-sulfonamide side chain. The target compound’s difluorobenzenesulfonamide likely offers better receptor specificity due to stronger hydrogen-bonding interactions .

Sulfonamide-Containing Derivatives

- 2,5-Difluorobenzenesulfonamide Analogs :

Compounds like Dorzolamide (a carbonic anhydrase inhibitor) share the sulfonamide motif but lack the piperazine-chlorophenyl system. The target compound’s piperazine-ethyl linker may redirect activity toward neurotransmitter receptors rather than enzymatic targets.

Fluorinated Piperazine Derivatives

- Aripiprazole: A partial dopamine agonist with a piperazine-quinolinone structure. While both compounds target neuroreceptors, the 2,5-difluorosulfonamide in the target compound may confer distinct binding kinetics. Fluorine’s electron-withdrawing effects could modulate receptor affinity compared to Aripiprazole’s unsubstituted aryl groups.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Binding: The target compound’s piperazine-ethyl-sulfonamide architecture may enhance serotonin receptor (e.g., 5-HT1A) binding compared to Cetirizine derivatives, as sulfonamides are known to stabilize ligand-receptor interactions .

- Metabolism: Fluorine substitution at the 2,5-positions likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs.

- Selectivity : The 4-chlorophenyl group may mitigate off-target effects observed in diphenylmethyl-piperazines (e.g., Compound 6), which exhibit broader CNS activity.

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular structure can be described by the following formula:

This compound is synthesized through a series of chemical reactions involving piperazine derivatives and difluorobenzenesulfonamide intermediates. The synthesis typically involves the reaction of piperazine with chlorophenyl derivatives followed by sulfonamide formation .

Antimicrobial Activity

The antimicrobial properties of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide have been evaluated against various bacterial strains. In vitro studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Salmonella typhi | 8 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been investigated using various cancer cell lines. The results from MTT assays show that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide exhibits cytotoxic effects on cancer cells, with IC50 values indicating its effectiveness compared to standard chemotherapeutics (e.g., 5-fluorouracil). Table 2 presents the IC50 values for different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These results highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

The biological activity of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Studies report IC50 values ranging from 0.5 to 5 µM against AChE .

- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance and cancer proliferation pathways, indicating a strong binding affinity that correlates with its observed biological activities .

Case Studies

Recent studies have focused on derivatives of this compound to enhance its efficacy and reduce toxicity. For example, modifications to the piperazine ring or sulfonamide group have led to improved antimicrobial and anticancer properties. One such study demonstrated that a derivative with a methoxy substitution exhibited enhanced activity against resistant bacterial strains while maintaining low cytotoxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, and what key reaction conditions are required?

- Methodological Answer : The compound’s synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine) with a sulfonamide precursor. A nucleophilic substitution or amidation reaction is often employed, using activating agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM). Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to isolate the product. Safety protocols for handling reactive intermediates (e.g., sulfonyl chlorides) must align with OSHA standards for acute toxicity and skin/eye protection .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of the piperazine ring, sulfonamide linkage, and fluorobenzene groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at expected m/z).

- HPLC : A reverse-phase C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate pH 4.6) ensures purity >95%. Adjustments to methanol ratios (65:35) may optimize retention times .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow EPA guidelines for sulfonamide waste; incineration by licensed facilities is recommended. Contaminated glassware requires deactivation with 10% sodium hydroxide .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for receptor-binding studies?

- Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phase achieves enantiomeric excess >99%. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) during the coupling step may reduce racemization. Validate enantiopurity using circular dichroism (CD) spectroscopy or chiral SFC (supercritical fluid chromatography) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

- Methodological Answer :

- Assay Validation : Use standardized cell lines (e.g., HEK-293T transfected with target receptors) and control ligands (e.g., risperidone for D2/D3 receptors).

- Buffer Conditions : Adjust pH (7.4 for physiological conditions) and ion concentrations to match in vivo environments.

- Data Normalization : Cross-reference radioligand binding (e.g., H-spiperone competition assays) with functional cAMP assays to distinguish binding affinity from downstream signaling effects .

Q. How can computational modeling predict the compound’s interaction with dopamine receptors, and what parameters are critical for docking studies?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) uses the receptor’s crystal structure (PDB ID: 7D2Q for D3 receptor). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.